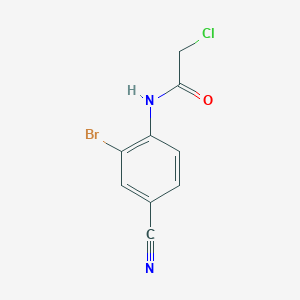
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide, also known as CPAA, is a chemical compound that has been extensively researched for its potential applications in various fields. CPAA is a pyrimidine derivative that has a chloro group and a phenyl group attached to it. It has been found to exhibit various biochemical and physiological effects, making it an attractive compound for scientific research.
Mécanisme D'action
The mechanism of action of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in various biochemical pathways. It has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has also been found to inhibit the activity of various kinases, which are involved in signal transduction pathways.
Biochemical and Physiological Effects
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria and fungi. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been found to exhibit anti-inflammatory and antioxidant activities, making it a potential candidate for the treatment of various inflammatory and oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has several advantages for use in lab experiments. It is relatively easy to synthesize, and it can be obtained in good yields. It exhibits various biochemical and physiological effects, making it a useful compound for studying various biological processes. However, 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide also has some limitations. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. It also has a relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several future directions for research on 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide. One potential direction is the development of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide-based drugs for the treatment of various diseases, including cancer and inflammatory diseases. Another potential direction is the synthesis of novel 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide derivatives with improved properties, such as increased solubility and longer half-life. 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide can also be used as a starting material for the synthesis of other biologically active compounds, which can be studied for their potential applications in various fields.
Méthodes De Synthèse
The synthesis of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide involves the reaction of 2-chloroacetyl chloride with 2-phenylpyrimidine-5-amine in the presence of a base such as triethylamine. The reaction proceeds via the formation of an intermediate, which is then hydrolyzed to yield 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide. The synthesis of 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide is relatively simple, and the compound can be obtained in good yields.
Applications De Recherche Scientifique
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been extensively studied for its potential applications in various fields. In the field of medicinal chemistry, 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been found to exhibit antimicrobial, antifungal, and anticancer activities. It has also been found to inhibit the growth of various types of cancer cells, making it a promising candidate for the development of anticancer drugs.
In the field of organic chemistry, 2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide has been used as a building block for the synthesis of various pyrimidine derivatives. It has also been used as a starting material for the synthesis of other biologically active compounds.
Propriétés
IUPAC Name |
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O/c13-6-11(17)16-10-7-14-12(15-8-10)9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNYMKRMRZZRJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=N2)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2-phenylpyrimidin-5-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[3-(5-methyltetrazol-1-yl)phenyl]acetamide](/img/structure/B7557440.png)

![Methyl 3-[(2-chloroacetyl)amino]-2-methylbenzoate](/img/structure/B7557455.png)
![N-[1-(4-ethoxyphenyl)ethyl]prop-2-enamide](/img/structure/B7557466.png)
![2-[3-[(2-Chloroacetyl)amino]phenoxy]acetamide](/img/structure/B7557470.png)
![Methyl 2-[(2-chloroacetyl)amino]-4-fluorobenzoate](/img/structure/B7557473.png)
![2-Chloro-4-[(2-chloroacetyl)amino]benzamide](/img/structure/B7557483.png)
![2-chloro-N-[3-(cyanomethoxy)phenyl]acetamide](/img/structure/B7557490.png)
![[2-(4-Fluorophenyl)-2-oxoethyl] 2-[(4-chlorobenzoyl)amino]-4-methylsulfanylbutanoate](/img/structure/B7557498.png)

![2-chloro-N-[1-(4-ethoxyphenyl)ethyl]acetamide](/img/structure/B7557508.png)
![4-chloro-3-[(2-chloroacetyl)amino]-N,N-dimethylbenzamide](/img/structure/B7557517.png)

